2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
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Description
“2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide” is a chemical compound that has been studied for its potential applications in pharmaceutical chemistry . It is part of a broader class of compounds known as benzamides, which are often used in the design and synthesis of drugs due to their diverse biological activities .
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The biological potential of indole derivatives also extends to anti-inflammatory activities. Compounds with an indole nucleus have been compared with established anti-inflammatory drugs like indomethacin and celecoxib, showing promising results . Therefore, the compound may serve as a lead for the synthesis of new anti-inflammatory agents, possibly with fewer side effects.
Anticancer Applications
Indole derivatives have been identified to possess anticancer activities. Some compounds have demonstrated significant activity against human breast adenocarcinoma cancer cell lines . By exploring the anticancer potential of “2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide”, researchers could develop novel treatments for various forms of cancer.
Antimicrobial Effects
The antimicrobial activity of indole derivatives is well-documented, with efficacy against both bacterial (Gram-positive and Gram-negative) and fungal species . The structural features of the compound could be optimized to enhance its antimicrobial properties, leading to the creation of new antibiotics.
Antitubercular Activity
Indole derivatives have shown potential in treating tuberculosis by exhibiting antitubercular activity . Given the rising concern of drug-resistant tuberculosis strains, the compound could be investigated for its effectiveness against Mycobacterium tuberculosis.
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes . The compound could be studied for its ability to regulate blood glucose levels, providing an alternative approach to current antidiabetic drugs.
Antimalarial Capacity
Indole derivatives have also been explored for their antimalarial properties . The compound could be synthesized and tested against Plasmodium species, the parasites responsible for malaria, which could lead to the development of new antimalarial drugs.
Anticholinesterase Activity
Indole-based compounds have been associated with anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be evaluated for its potential to inhibit cholinesterase, thereby slowing the progression of such diseases.
properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-17(16-8-5-11-24-16)13(2)22(21-12)10-9-20-18(23)14-6-3-4-7-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLDVKBYGLTABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Cl)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide |
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